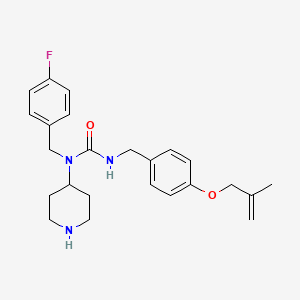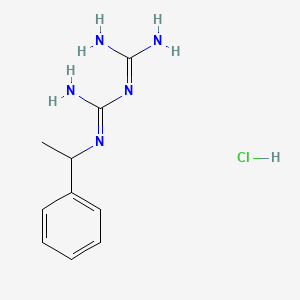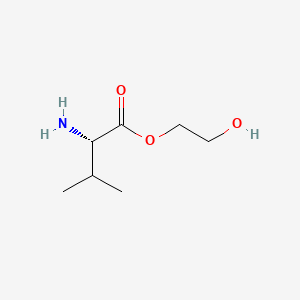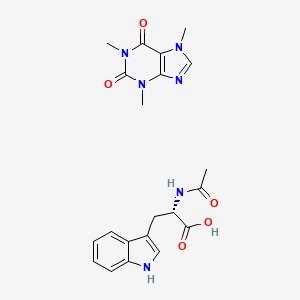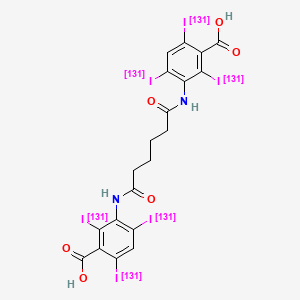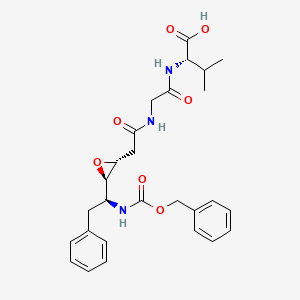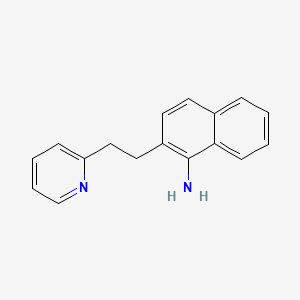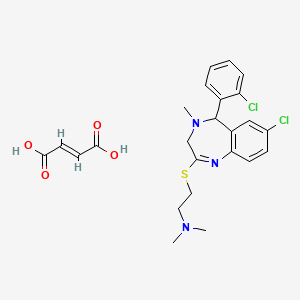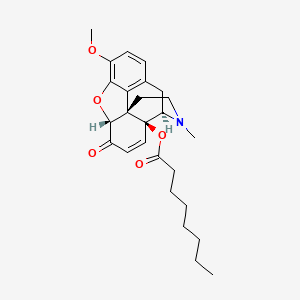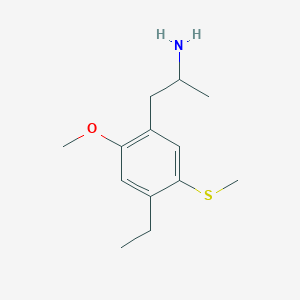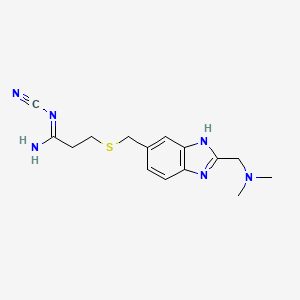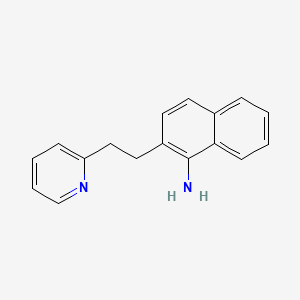
2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine is an organic compound that features a naphthalene ring bonded to an amine group, which is further connected to a pyridine ring through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine typically involves the reaction of 2-bromoethylpyridine with 1-naphthylamine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 1-naphthylamine attacks the bromoethyl group of 2-bromoethylpyridine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of more efficient catalysts and greener solvents can make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine: This compound is unique due to its specific structural features, which include a naphthalene ring, an ethyl chain, and a pyridine ring.
2-(2-(2-Pyridinyl)ethyl)aniline: Similar to the target compound but lacks the naphthalene ring.
2-(2-(2-Pyridinyl)ethyl)-1-phenylamine: Contains a phenyl ring instead of a naphthalene ring.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties. The presence of both naphthalene and pyridine rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
94575-20-9 |
|---|---|
Molecular Formula |
C17H16N2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-(2-pyridin-2-ylethyl)naphthalen-1-amine |
InChI |
InChI=1S/C17H16N2/c18-17-14(10-11-15-6-3-4-12-19-15)9-8-13-5-1-2-7-16(13)17/h1-9,12H,10-11,18H2 |
InChI Key |
CULMYAHAHRYJET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)CCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


